(1S,2R)-2-Aminocyclobutanol hydrochloride
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Overview
Description
(1S,2R)-2-Aminocyclobutanol hydrochloride is an organic compound with the chemical formula C4H9NO.HCl. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used as a pharmaceutical intermediate and can be utilized in the synthesis of biologically active organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1S,2R)-2-Aminocyclobutanol hydrochloride typically involves the reaction of 1-cyclobutylamine with a chiral carboxylic acid, followed by reaction with hydrochloric acid to yield the desired compound . The reaction conditions often include controlled temperatures and the use of polar solvents such as water or ethanol to ensure solubility and proper reaction kinetics.
Industrial Production Methods: Industrial production methods for this compound may involve high-throughput screening techniques for crystallization and purification. These methods are designed to optimize yield and purity while minimizing resource consumption .
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Aminocyclobutanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
(1S,2R)-2-Aminocyclobutanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent and catalyst in various organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: Utilized as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of (1S,2R)-2-Aminocyclobutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular functions and physiological responses .
Comparison with Similar Compounds
(1S,2R)-(+)-Ephedrine Hydrochloride: A chiral compound used in respiratory drugs and as a stimulant.
(1S,2R)-2-Fluorocyclopropan-1-amine Hydrochloride: Used in organic synthesis and medicinal chemistry.
Uniqueness: (1S,2R)-2-Aminocyclobutanol hydrochloride is unique due to its specific three-dimensional structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its ability to act as a chiral reagent and its applications in synthesizing biologically active molecules highlight its importance in various fields of research and industry .
Properties
IUPAC Name |
(1S,2R)-2-aminocyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESMOHTDHXTQF-HJXLNUONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070860-49-8 |
Source
|
Record name | rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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